molecular formula C12H13NO2 B1609839 Methyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 58665-00-2

Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No. B1609839
CAS RN: 58665-00-2
M. Wt: 203.24 g/mol
InChI Key: JWLZLLFFFQKDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747236

Procedure details

To a solution of 20 g of 1-methyl-3-indole acetic acid in 120 mL of methanol was added 0.5 mL of concentrated sulfuric acid and the mixture was stirred at room temperature for 18 hours. The mixture was concentrated by evaporation and the residue was dissolved in dichloromethane, and then poured into a solution of aqueous saturated sodium bicarbonate. The mixture was then extracted with dichloromethane and excess magnesium sulfate was added to the extract. The product was purified by distillation to give 25 g of yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]([OH:14])=[O:13])=[CH:3]1.S(=O)(=O)(O)O.[CH3:20]O>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][C:12]([O:14][CH3:20])=[O:13])=[CH:3]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
120 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
poured into a solution of aqueous saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane and excess magnesium sulfate
ADDITION
Type
ADDITION
Details
was added to the extract
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.